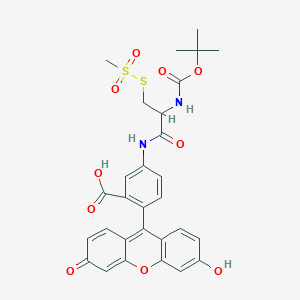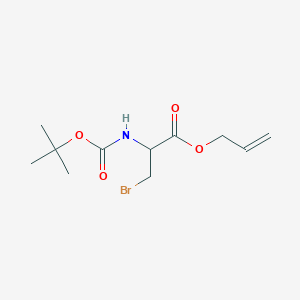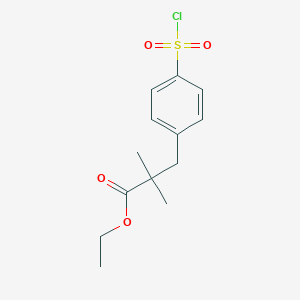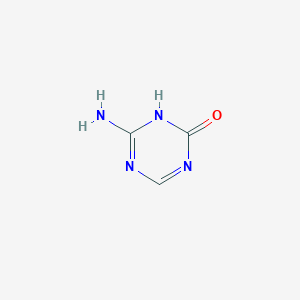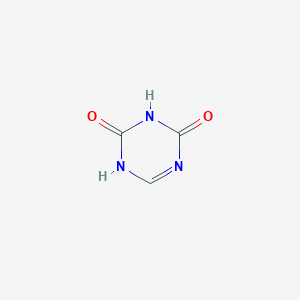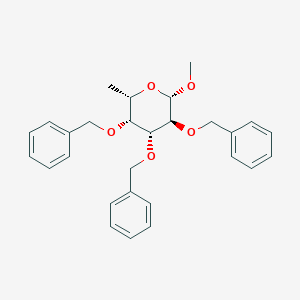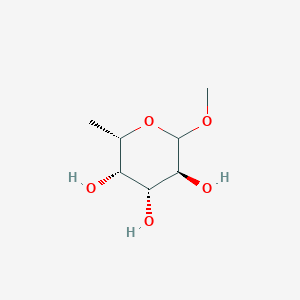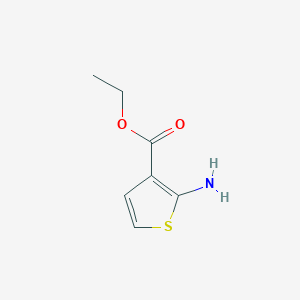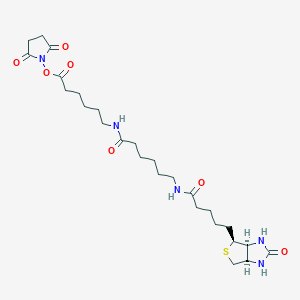
生物素-XX-NHS
描述
Biotin-XX-NHS, also known as Biotin-LC-LC-NHS, is a biotinylation reagent . It contains an N-hydroxysuccinimide (NHS) moiety, which activates carboxylic acid groups on biotin to facilitate coupling reactions . It also includes a 30.5 Å spacer to decrease steric hindrance .
Synthesis Analysis
The synthesis of Biotin-XX-NHS involves the reaction of NHS esters. These esters are sensitive to air moisture and water traces in solvents . Therefore, the quantification of NHS would be a very helpful approach to identify reagent impurities or degradation of stored NHS esters .Molecular Structure Analysis
The molecular structure of Biotin-XX-NHS includes a succinimidyl (NHS) ester moiety that reacts with primary amines of proteins to form stable dye-protein conjugates . This structure allows Biotin-XX-NHS to be used in the preparation of biotinylated surfaces or polypeptides .Chemical Reactions Analysis
Biotin-XX-NHS reacts with primary amines of proteins to form stable dye-protein conjugates . This reaction is facilitated by the NHS moiety present in Biotin-XX-NHS . The conjugation of mAbs with bulky functional groups tends to decrease the deuterium uptake kinetics due to induced steric effects .科学研究应用
Protein Labeling
Biotin-XX-NHS is widely used for labeling proteins, particularly antibodies, for subsequent detection or purification. The compound reacts with primary amines on proteins, such as lysine side chains or the N-termini of polypeptides, forming stable amide bonds. This application is crucial for experiments involving protein interaction studies, such as immunoprecipitation and protein complex identification .
Intracellular Labeling
Due to its membrane permeability, Biotin-XX-NHS can be used for intracellular labeling of proteins. This allows for the study of protein localization and interaction within the cell, providing insights into cellular processes and pathways .
Detection of Biotin Binding Sites
Researchers utilize Biotin-XX-NHS to detect biotin binding sites on proteins. This application is significant for understanding the biotinylation pattern on proteins and the degree of biotinylation, which can affect protein function and interaction .
Measurement of Avidin and Streptavidin
Biotin-XX-NHS can be employed to measure levels of avidin and streptavidin in biological samples. This is particularly useful in assays where these proteins are used as part of the detection system, such as in ELISA or western blotting .
Microscale Protein Labeling
The compound is also used in microscale protein labeling kits, where it labels small amounts of protein with a fluorescent label or biotin. This application is essential for studies requiring the visualization or tracking of proteins in various assays .
Cell Morphology Studies
Biotin-XX-NHS can serve as a polar tracer when microinjected into cells. This application is valuable for researchers studying cell morphology and the dynamics of cellular components .
作用机制
Target of Action
Biotin-XX-NHS, also known as Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester, primarily targets proteins . It is used for the biotinylation of proteins and any other primary amine-containing macromolecules in solution .
Mode of Action
The compound contains an N-hydroxysuccinimide (NHS) ester moiety, which reacts with primary amines of proteins to form stable dye-protein conjugates . This reaction facilitates the coupling of the biotin molecule to the protein, effectively labeling the protein with biotin . The NHS ester is particularly reactive towards primary amines at physiological pH, allowing for efficient labeling of proteins .
Biochemical Pathways
Biotin, the core component of Biotin-XX-NHS, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . Essential carboxylation enzymes, including acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC) and urea carboxylase (UC), are dependent on biotin .
Pharmacokinetics
Biotin-XX-NHS is soluble in organic solvents such as DMSO , and it’s recommended to be stored in a desiccated state at -20°C .
Result of Action
The result of Biotin-XX-NHS action is the biotinylation of target proteins. This allows for the detection and purification of these proteins using techniques that take advantage of the high affinity binding between biotin and proteins like streptavidin or avidin . Biotinylated proteins can be used in various applications, including ELISA, dot blot, or Western blot applications using streptavidin or avidin-conjugated probes .
Action Environment
The action of Biotin-XX-NHS is influenced by environmental factors such as pH and temperature. The NHS ester moiety of Biotin-XX-NHS is reactive towards primary amines at physiological pH . Additionally, the compound is stable at -20°C and should be stored desiccated . The reaction efficiency can be influenced by the presence of other reactive groups, the accessibility of the primary amines, and the steric hindrance around the reaction site .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)/t18-,19-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYCFNRXENKXSE-MHPIHPPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585088 | |
| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |
CAS RN |
89889-52-1 | |
| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





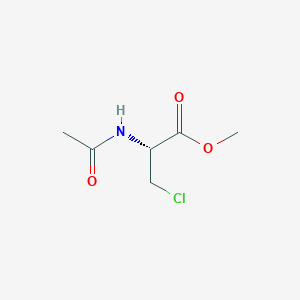
![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)

